N-Formyl-Met-Leu-p-iodo-Phe
Overview
Description
This compound is a derivative of the naturally occurring N-Formyl-Met-Leu-Phe, which is known for its role as a potent chemotactic factor for polymorphonuclear leukocytes (PMNs) and macrophages . The addition of an iodine atom to the phenylalanine residue enhances its utility in various biochemical assays and research applications.
Mechanism of Action
Target of Action
The primary target of N-Formyl-Met-Leu-p-iodo-Phe is the formyl peptide receptor 1 (FPR1) . FPR1 is mainly localized on polymorphonuclear and mononuclear phagocytes . This receptor plays a crucial role in the chemotaxis of these cells .
Mode of Action
This compound acts as an agonist at the formyl peptide receptor 1 (FPR1) . It interacts with FPR1, leading to the activation of the receptor . This activation results in a series of intracellular changes, including the promotion of adhesion, polymerization of F-actin, and Fcγ receptor-mediated phagocytosis .
Biochemical Pathways
Upon activation of FPR1, this compound influences several biochemical pathways. It induces chemotaxis in phosphoinositide 3-kinase γ (PI3K)γ -/- neutrophils . It also promotes the release of intracellular Ca^2+ . These changes in the cellular environment lead to downstream effects such as increased respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .
Pharmacokinetics
Its solubility in acetic acid suggests that it may have good bioavailability .
Result of Action
The activation of FPR1 by this compound leads to a variety of molecular and cellular effects. It acts as an inflammatory agent and activates polymorphonuclear leukocytes (PMNs) without the formation of 5-hydroxyicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) . It also inhibits adenylate cyclase .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of pertussis toxin can inhibit its effects on neutrophils
Biochemical Analysis
Biochemical Properties
N-Formyl-Met-Leu-p-iodo-Phe plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it induces chemotaxis in phosphoinositide 3-kinase γ (PI3K)γ -/- neutrophils, promotes adhesion, polymerization of F-actin, Fcγ receptor-mediated phagocytosis, and intracellular Ca 2+ release .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it induces a metabolic burst in macrophages accompanied by an increase in respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Activation of FPRs by this compound leads to cellular activation, characterized by cellular polarization, chemotaxis, and release of proteolytic enzymes .
Subcellular Localization
The information provided here is based on the current understanding and available resources .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Met-Leu-p-iodo-Phe typically involves the following steps:
Protection of Amino Groups: The amino groups of methionine, leucine, and phenylalanine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reactions: The protected amino acids are sequentially coupled using peptide coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Iodination: The phenylalanine residue is iodinated using iodine or an iodine-containing reagent.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-Met-Leu-p-iodo-Phe undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The iodine atom can be reduced to a hydrogen atom, converting the p-iodophenylalanine to phenylalanine.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thiols or amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Phenylalanine.
Substitution: Corresponding substituted phenylalanine derivatives.
Scientific Research Applications
N-Formyl-Met-Leu-p-iodo-Phe is widely used in scientific research due to its chemotactic properties. Some of its applications include:
Chemotaxis Assays: Used to study the chemotactic response of neutrophils and other leukocytes.
Receptor Binding Studies: Employed in the investigation of formyl peptide receptors (FPRs) on immune cells.
Inflammation Research: Utilized to understand the mechanisms of inflammation and immune response.
Signal Transduction Studies: Helps in elucidating the signaling pathways activated by chemotactic peptides.
Comparison with Similar Compounds
N-Formyl-Met-Leu-p-iodo-Phe is similar to other formylated peptides such as:
N-Formyl-Met-Leu-Phe: The parent compound, known for its chemotactic properties.
N-Formyl-Met-Leu-Tyr: Another derivative with a tyrosine residue instead of phenylalanine.
N-Formyl-Met-Leu-Trp: Contains a tryptophan residue, used in different receptor binding studies.
Uniqueness
The presence of the iodine atom in this compound enhances its utility in radiolabeling and imaging studies, making it unique among formylated peptides .
Properties
IUPAC Name |
2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30IN3O5S/c1-13(2)10-17(24-19(27)16(23-12-26)8-9-31-3)20(28)25-18(21(29)30)11-14-4-6-15(22)7-5-14/h4-7,12-13,16-18H,8-11H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQXFDPVOCUTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)I)C(=O)O)NC(=O)C(CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30IN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319790 | |
Record name | N-Formyl-Met-Leu-p-iodo-Phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105931-59-7 | |
Record name | N-Formyl-Met-Leu-p-iodo-Phe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.